An In-Depth Technical Guide to 3-(4-tert-Butylphenyl)-1-propene (CAS 27798-45-4)
An In-Depth Technical Guide to 3-(4-tert-Butylphenyl)-1-propene (CAS 27798-45-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Versatility of a Key Synthetic Building Block
3-(4-tert-Butylphenyl)-1-propene, also known as 1-allyl-4-(tert-butyl)benzene, is a substituted aromatic hydrocarbon that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive allyl group and a sterically bulky tert-butyl substituent on a phenyl ring, imparts unique properties that are leveraged in the creation of more complex molecules. This guide provides a comprehensive overview of its synthesis, characterization, and applications, with a particular focus on its relevance in medicinal chemistry and drug development. The methodologies and data presented herein are intended to equip researchers with the practical knowledge required to effectively utilize this compound in their work.
I. Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling and successful application in research and development.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 27798-45-4 | [1] |
| Molecular Formula | C₁₃H₁₈ | [1] |
| Molecular Weight | 174.28 g/mol | [1] |
| IUPAC Name | 1-tert-butyl-4-(prop-2-en-1-yl)benzene | [1] |
| Synonyms | 1-Allyl-4-(tert-butyl)benzene, 3-(4-tert-Butylphenyl)-1-propene | [1] |
| Appearance | Colorless oily liquid (pure) | [2] |
| Boiling Point | >250°C at 101.3 kPa (with some discoloration) | [3] |
Safety and Handling
3-(4-tert-Butylphenyl)-1-propene is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements: H302, H312, H332[1]
Precautionary Statements: P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P317, P321, P330, P362+P364, P501[1]
II. Synthesis of 3-(4-tert-Butylphenyl)-1-propene: A Practical Approach
The synthesis of 3-(4-tert-Butylphenyl)-1-propene can be efficiently achieved via a Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds. This section details a representative protocol.
Reaction Principle: The Grignard Reaction
The core of this synthesis involves the reaction of a Grignard reagent, 4-tert-butylphenylmagnesium bromide, with an electrophile, allyl bromide. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of allyl bromide, resulting in the formation of the desired product.
Experimental Workflow
Caption: Synthesis workflow for 3-(4-tert-Butylphenyl)-1-propene.
Detailed Experimental Protocol
Materials:
-
4-tert-Butylbromobenzene
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
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Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small volume of anhydrous THF to cover the magnesium.
-
Dissolve 4-tert-butylbromobenzene in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the 4-tert-butylbromobenzene solution to the magnesium suspension. The reaction is initiated, which is indicated by a gentle reflux.
-
Slowly add the remaining 4-tert-butylbromobenzene solution to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Dissolve allyl bromide in anhydrous THF and add it to the dropping funnel.
-
Add the allyl bromide solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield pure 3-(4-tert-Butylphenyl)-1-propene.[4]
-
III. Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral data for 3-(4-tert-Butylphenyl)-1-propene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Predicted):
-
Aromatic protons will appear as two doublets in the range of δ 7.1-7.4 ppm.
-
The vinyl protons will show complex multiplets between δ 5.0-6.0 ppm.
-
The allylic protons will be a doublet around δ 3.3 ppm.
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The tert-butyl protons will present as a singlet at approximately δ 1.3 ppm.
-
-
¹³C NMR (Predicted):
-
Aromatic carbons will be observed in the region of δ 125-150 ppm.
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The vinyl carbons will appear between δ 115-138 ppm.
-
The allylic carbon will be around δ 40 ppm.
-
The quaternary carbon of the tert-butyl group will be near δ 34 ppm, and the methyl carbons of the tert-butyl group will be around δ 31 ppm.
-
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for:
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C-H stretching of the aromatic ring (~3050-3100 cm⁻¹)
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C-H stretching of the alkyl groups (~2850-2960 cm⁻¹)
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C=C stretching of the alkene and aromatic ring (~1600-1650 cm⁻¹ and ~1450-1600 cm⁻¹, respectively)
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Out-of-plane C-H bending for the para-substituted aromatic ring (~800-840 cm⁻¹)
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 174. The fragmentation pattern would likely involve the loss of a methyl group (m/z = 159) and the tropylium ion rearrangement.[5]
IV. Applications in Drug Development and Medicinal Chemistry
The 3-(4-tert-butylphenyl)-1-propene scaffold is a key structural motif in various biologically active molecules. The presence of the tert-butyl group can enhance metabolic stability and lipophilicity, which are desirable properties in drug candidates.
Precursor to Agrochemicals: The Case of Fenpropimorph
A significant application of a derivative of 3-(4-tert-Butylphenyl)-1-propene is in the synthesis of the fungicide Fenpropimorph .[1] Fenpropimorph is a morpholine fungicide used to control a variety of fungal diseases in cereals and other crops.[6] The synthesis of Fenpropimorph involves the reaction of 3-(4-tert-butylphenyl)-2-methylpropanal with 2,6-dimethylmorpholine.[2] The propanal intermediate is synthesized from p-tert-butylbenzaldehyde and propionaldehyde.[2] This highlights the utility of the 4-tert-butylphenylpropyl core structure in the agrochemical industry.
Caption: Synthetic pathway to Fenpropimorph.
Building Block for Anti-Inflammatory Agents
Derivatives of the 3-phenyl-prop-2-en-1-one scaffold, which can be synthesized from precursors related to 3-(4-tert-butylphenyl)-1-propene, have shown promise as anti-inflammatory agents.[7] These compounds have been found to inhibit neutrophilic inflammation by modulating MAPK and Akt pathways.[7] The 4-tert-butylphenyl group in these structures often contributes to the observed biological activity. Research in this area suggests that the core structure is a viable starting point for the development of novel anti-inflammatory drugs.[8][9]
V. Conclusion and Future Outlook
3-(4-tert-Butylphenyl)-1-propene is a versatile and valuable building block in organic synthesis. Its straightforward preparation via the Grignard reaction and the presence of reactive functional groups make it an attractive starting material for the synthesis of more complex molecules. Its incorporation into the structure of the fungicide Fenpropimorph demonstrates its practical utility. Furthermore, the anti-inflammatory activity observed in its derivatives suggests that this scaffold holds potential for the discovery of new therapeutic agents. Future research could explore the development of novel catalysts for its synthesis and the expansion of its applications in the synthesis of a wider range of biologically active compounds.
VI. References
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National Center for Biotechnology Information. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. [Link]
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Caption: Synthesis of 3-(4-tert-Butylphenyl)-1-propene.
